molecular formula C8H9F3O2 B6184651 methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate CAS No. 2624140-92-5

methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate

Cat. No.: B6184651
CAS No.: 2624140-92-5
M. Wt: 194.2
InChI Key:
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Description

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopentene ring, which is further substituted with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate typically involves the reaction of cyclopentadiene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product. The reaction conditions generally require controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This property makes it a valuable tool in drug design and development. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclopent-3-ene-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 1-(difluoromethyl)cyclopent-3-ene-1-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.

    Methyl 1-(trifluoromethyl)cyclohex-3-ene-1-carboxylate: Features a cyclohexene ring instead of a cyclopentene ring, affecting its steric and electronic properties.

Uniqueness

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2624140-92-5

Molecular Formula

C8H9F3O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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